molecular formula C16H23ClN2O2 B2391695 (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-38-5

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No. B2391695
CAS RN: 1286208-38-5
M. Wt: 310.82
InChI Key: VMBMRJCGCMAPDV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrrolidine-based carbamate that has been found to exhibit promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer cell growth, and viral replication. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. Additionally, (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. Additionally, (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth and proliferation. Moreover, this compound has been found to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been found to exhibit high selectivity towards certain enzymes and signaling pathways, making it a useful tool for studying these targets. However, (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has some limitations, including its complex synthesis method, which can make it difficult to produce large quantities of the compound. Moreover, this compound has not been extensively studied for its potential toxicity and side effects, which could limit its use in clinical settings.

Future Directions

There are several future directions for the study of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate. One area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand the mechanism of action of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate and its potential toxicity and side effects. Moreover, future research could focus on the synthesis of analogs of this compound with improved biological activity and selectivity towards specific targets. Overall, the study of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has the potential to lead to the development of new drugs with significant therapeutic benefits.

Synthesis Methods

The synthesis of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidine-3-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with high yield and purity.

Scientific Research Applications

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has also been found to possess antiviral properties, making it a potential candidate for the development of new antiviral drugs.

properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBMRJCGCMAPDV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

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